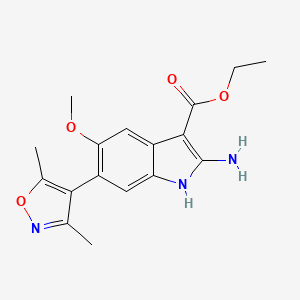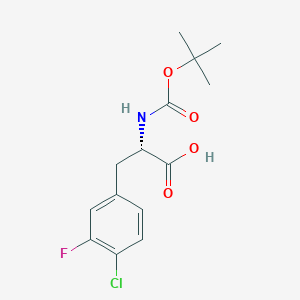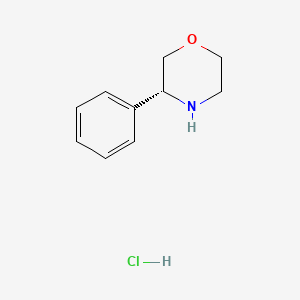
(R)-3-Phenylmorpholine hydrochloride
Descripción general
Descripción
(R)-3-Phenylmorpholine hydrochloride is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a chiral morpholine derivative that has been widely used as a building block for the synthesis of various biologically active compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Analogs :
- (R)-3-Phenylmorpholine hydrochloride and its analogs have been extensively studied for their synthesis and characterization. A study by McLaughlin et al. (2017) focused on the synthesis and analytical characterization of 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog and one of many phenylmorpholines, for new drug development in areas such as obesity and drug dependence (McLaughlin et al., 2017).
Pharmacological Profiling :
- In the realm of pharmacological research, compounds like R-96544, which are structurally related to (R)-3-Phenylmorpholine hydrochloride, have been investigated for their effects as 5-HT2A receptor antagonists. A study by Ogawa et al. (2002) evaluated R-96544, detailing its concentration-dependent inhibition of platelet aggregation and significant affinity for 5-HT2A receptors (Ogawa et al., 2002).
Antidepressant Activity Studies :
- Xiao Xin (2007) conducted research on the synthesis of 2-Aryl-3-methyl-5-phenylmorpholine compounds and evaluated their antidepressant activities. The study demonstrated that mice administered with these compounds exhibited shorter immobility times in forced swimming tests, indicating potential antidepressant effects (Xiao Xin, 2007).
Biochemical Research :
- Wei Li et al. (2018) explored the functional characterization of genes from Lycoris radiata, a galanthamine-producing plant. The study involved enzymes related to phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, highlighting the biochemical pathways relevant to compounds structurally similar to (R)-3-Phenylmorpholine hydrochloride (Wei Li et al., 2018).
Binding and Receptor Studies :
- Research by Dambrova et al. (2008) on phenibut, a GABA-mimetic psychotropic drug structurally related to (R)-3-Phenylmorpholine hydrochloride, provides insights into the binding and receptor studies of such compounds. The study compared the effects of racemic phenibut and its optical isomers, highlighting the differences in pharmacological effects and receptor binding (Dambrova et al., 2008).
Kinetic Studies and Metabolic Analysis :
- The metabolism and kinetic behavior of phenmetrazine, another compound in the phenylmorpholine class, were studied by Franklin et al. (1974). This research provides valuable information on the biological fate and metabolic pathways of compounds similar to (R)-3-Phenylmorpholine hydrochloride (Franklin et al., 1974).
Propiedades
IUPAC Name |
(3R)-3-phenylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPHPXWWVHPSOP-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Phenylmorpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




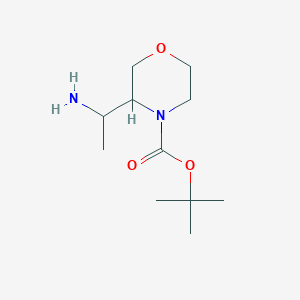
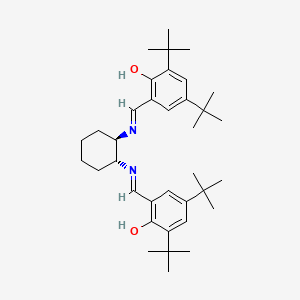

![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B6591732.png)
![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)
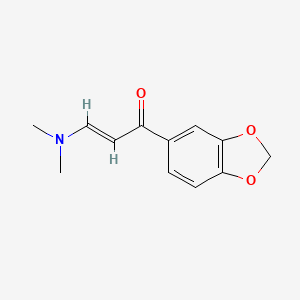

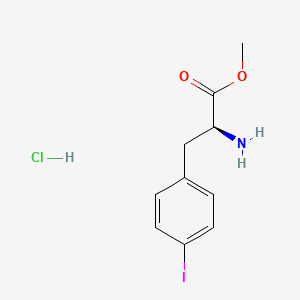

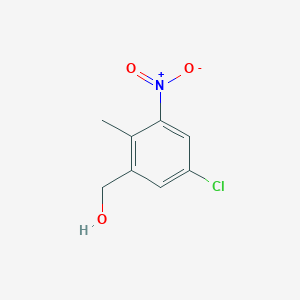
![(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B6591795.png)
